Ethyl 2-formyl-3-(3-pyridyl)propionate
Description
Ethyl 2-formyl-3-(3-pyridyl)propionate (C₁₂H₁₃NO₃, MW 235.24) is a pyridine-containing ester derivative with a formyl group at the 2-position and a 3-pyridyl substituent at the 3-position of the propionate backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive aldehyde group and aromatic pyridine moiety, which enable diverse derivatization pathways. Its structure is characterized by NMR and mass spectrometry (e.g., ESI-MS) .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-formyl-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)10(8-13)6-9-4-3-5-12-7-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
SFPIPAREYAMJEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 219.24 g/mol
- Structure : It consists of an ethyl ester linked to a propionate chain, with a pyridine moiety that enhances its reactivity.
Synthesis Pathways
Ethyl 2-formyl-3-(3-pyridyl)propionate is synthesized through various methods, often involving multi-step reactions that utilize different reagents and conditions. The synthesis typically includes:
- Formation of the Pyridine Ring : This is achieved through a condensation reaction involving appropriate aldehydes and pyridine derivatives.
- Esterification : The final product is formed by esterifying the carboxylic acid with ethanol or other alcohols.
Pharmacological Applications
This compound has been identified as an intermediate in the development of compounds with significant pharmacological properties:
- Histamine H2-Receptor Antagonists : These compounds are crucial for treating conditions such as peptic ulcers and gastroesophageal reflux disease. The pyridine ring in this compound plays a vital role in receptor interaction, enhancing binding affinity and selectivity.
Case Studies and Research Findings
-
Histamine Receptor Studies :
- Research has shown that derivatives of this compound exhibit potent activity against histamine receptors, making them suitable candidates for drug development targeting allergic reactions and gastric acid secretion.
-
Comparative Analysis :
- A comparative study of structurally similar compounds demonstrated that variations in substituents on the pyridine ring significantly affect biological activity:
Compound Name Structure Features Unique Aspects Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate Methyl group on the pyridine ring Enhanced lipophilicity affects bioavailability Methyl 2-formyl-3-(pyridin-3-yl)propionate Methyl instead of ethyl group Different solubility characteristics Ethyl 2-acetyl-3-(pyridin-4-yl)propionate Acetyl group instead of formyl Potentially different biological activities Ethyl 2-formamido-3-(pyridin-2-yl)propionate Formamido substitution May exhibit different receptor binding profiles
- A comparative study of structurally similar compounds demonstrated that variations in substituents on the pyridine ring significantly affect biological activity:
Industrial Applications
Beyond pharmacology, this compound is utilized in various chemical syntheses as a versatile building block for developing complex organic molecules. Its ability to undergo multiple chemical transformations makes it valuable in research settings focused on synthesizing new materials or compounds with desired properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Ring Substitution Variants
Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate (CAS 72716-92-8)
- Structure : Differs by a methyl group at the 6-position of the pyridine ring.
- Molecular Formula: C₁₂H₁₅NO₃ (MW 221.25).
- The electron-donating methyl group may reduce pyridine ring reactivity compared to the unsubstituted analog .
Ethyl 2-ethoxycarbonyl-3-(3-pyridyl)propionate
Aromatic System Variants
Ethyl 3-(3-formylphenyl)prop-2-enoate (CAS 110114-16-4)
- Structure : Replaces the pyridyl group with a phenyl ring.
- Molecular Formula : C₁₂H₁₂O₃ (MW 204.22).
- Conjugation between the formyl group and the double bond alters UV-Vis absorption profiles .
Ethyl 3-(2-formylphenyl)prop-2-enoate (CAS 86867-62-1)
Ester Chain Modifications
Ethyl 2-(2-ethoxycarbonyl-3-pyridyloxy)propionate (CAS 107096-02-6)
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP | PSA (Ų) |
|---|---|---|---|---|---|
| Ethyl 2-formyl-3-(3-pyridyl)propionate | C₁₂H₁₃NO₃ | 235.24 | 3-pyridyl, 2-formyl | 1.58 | 60.38 |
| Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate | C₁₂H₁₅NO₃ | 221.25 | 6-methyl-3-pyridyl, 2-formyl | 1.88 | 60.38 |
| Ethyl 2-ethoxycarbonyl-3-(3-pyridyl)propionate | C₁₂H₁₅NO₅ | 265.25 | 3-pyridyl, 2-ethoxycarbonyl | 1.20 | 74.72 |
| Ethyl 3-(3-formylphenyl)prop-2-enoate | C₁₂H₁₂O₃ | 204.22 | 3-formylphenyl | 2.08 | 43.37 |
Key Research Findings
- Reactivity : The formyl group in this compound enables Schiff base formation, a pathway absent in ethoxycarbonyl analogs .
- Biological Relevance : Pyridyl-containing analogs show higher affinity for nicotinic receptors compared to phenyl derivatives due to nitrogen-mediated hydrogen bonding .
- Synthetic Challenges : Steric effects in ortho-substituted phenyl analogs (e.g., CAS 86867-62-1) complicate purification, necessitating advanced chromatographic methods .
Preparation Methods
Reaction Setup
Substrates : Ethyl isonicotinate (pyridine-3-carboxylate) and ethyl acetate.
Base : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Conditions :
-
Solvent: Tetrahydrofuran (THF) under reflux.
-
Temperature: 80°C (4–6 hours).
Mechanism : Base-induced deprotonation of ethyl acetate generates an enolate, which undergoes nucleophilic attack on the carbonyl carbon of ethyl isonicotinate.
Outcome :
Formylation via Vilsmeier-Haack Reagent
Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Conditions :
-
Temperature: 0°C to room temperature.
-
Workup: Ice-water quenching and neutralization with KOH.
Outcome :
Cross-Coupling Reactions
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Substrates : Pyridine-1(2H)-carboxylate and aryl/vinyl boronic acids.
Catalyst : [Rh(cod)(OH)]₂ with chiral phosphine ligands (e.g., Binap).
Conditions :
-
Solvent: Dichloromethane or THF.
-
Temperature: 40–60°C.
-
Pressure: 1 atm H₂ (for reductive steps).
Outcome :
-
Stereoselective formation of 3-substituted tetrahydropyridines, which are oxidized to the pyridylpropionate ester.
Comparative Analysis of Methods
Key Research Findings
-
Catalyst Optimization : Palladium complexes with bulky diphosphine ligands (e.g., 1,4-bis(diphenylphosphino)butane) improve regioselectivity in hydrocarboxyalkylation, favoring the 3-isomer by 6:1.
-
Solvent Effects : Aromatic solvents (toluene) enhance 3-isomer selectivity due to ligand stabilization, while polar aprotic solvents (DMF) favor side products.
-
Formylation Efficiency : Ethyl formate outperforms Vilsmeier-Haack reagents in yield (72% vs. 42%) due to milder conditions and fewer byproducts.
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 2-formyl-3-(3-pyridyl)propionate be optimized to minimize byproducts?
- Methodological Answer : The Claisen rearrangement is a common pathway for synthesizing pyridine-containing esters. In analogous reactions, varying the catalyst (e.g., propionic acid) concentration (1–110 mol%) showed no significant impact on product ratios but increased byproducts at higher concentrations . To optimize synthesis:
- Use 1 mol% propionic acid as a catalyst.
- Maintain reaction temperatures at 195°C in triethyl orthoacetate.
- Monitor byproducts via HPLC or GC-MS to identify unreacted intermediates (e.g., ethyl 3-(3-pyridyl)propionate derivatives) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- FT-IR : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
- LC-MS/MS : Confirm molecular weight (C₁₂H₁₅NO₃, MW 221.25) and detect impurities using high-resolution mass spectrometry .
- ¹H-NMR : Assign peaks for the pyridyl ring (δ 8.5–7.5 ppm), formyl proton (δ ~9.8 ppm), and ester ethyl group (δ 1.2–4.2 ppm) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Esters with formyl groups are prone to oxidation. Stability testing protocols:
- Store at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.
- Monitor degradation via periodic NMR or LC-MS; track formyl group conversion to carboxylic acid derivatives .
Advanced Research Questions
Q. What are the mechanistic pathways for byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts may arise from competing reactions:
- 1,4-rearrangements : Though ethyl d-(3-pyridyl)propionate was not detected in similar systems, monitor for regioisomers via isotopic labeling or DFT calculations .
- Aldol condensation : The formyl group may react with adjacent esters under basic conditions. Suppress this by maintaining anhydrous conditions and acidic catalysts .
Q. How can metabolomics approaches detect this compound derivatives in biological systems?
- Methodological Answer : Use targeted metabolomics:
- Sample preparation : Quench reactions with cold methanol to stabilize labile metabolites. Avoid freeze-thaw cycles to prevent degradation .
- Detection : Employ LC-HRMS with a C18 column and polarity switching. Key metabolites to track include reduced alcohols (e.g., ethyl 3-hydroxy-3-(3-pyridyl)propionate) and oxidized acids .
Q. What computational models predict the solubility and reactivity of this compound?
- Methodological Answer : Use QSPR/QSAR models:
- LogP : Estimated at ~1.58 (similar to ethyl 2-(2-ethoxycarbonyl-3-pyridyloxy)propionate), indicating moderate hydrophobicity .
- Solubility : Predict using Abraham descriptors; prioritize solvents like DMF or THF for reactions .
- Reactivity : DFT studies can model electron density distribution, highlighting reactive sites (e.g., formyl carbon) for nucleophilic attacks .
Q. How does the pyridyl ring influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : The 3-pyridyl group directs electrophilic substitution to the 2- and 4-positions. Experimental strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
